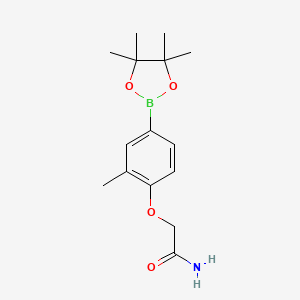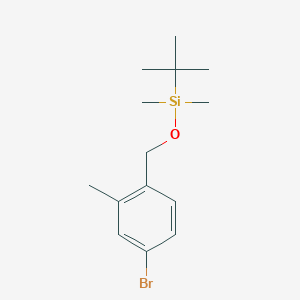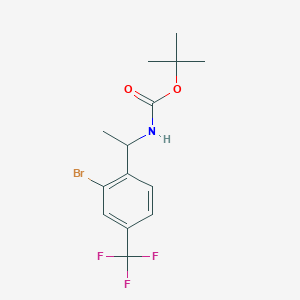
((2-Bromo-4-methylbenzyl)oxy)(tert-butyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2-Bromo-4-methylbenzyl)oxy)(tert-butyl)dimethylsilane is an organosilicon compound with the molecular formula C14H23BrOSi. It is a derivative of benzyl ether, where the benzyl group is substituted with a bromine atom at the 2-position and a methyl group at the 4-position. The compound also contains a tert-butyl group and two methyl groups attached to a silicon atom. This compound is used in various chemical reactions and has applications in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Bromo-4-methylbenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-4-methylbenzyl alcohol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
2-Bromo-4-methylbenzyl alcohol+tert-butyl(dimethyl)silyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
((2-Bromo-4-methylbenzyl)oxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in ether solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzyl ethers or thioethers.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 4-methylbenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
((2-Bromo-4-methylbenzyl)oxy)(tert-butyl)dimethylsilane is used as a protecting group for alcohols and phenols in organic synthesis. It helps in preventing unwanted reactions at the hydroxyl group during multi-step synthesis.
Biology
In biological research, this compound is used to modify biomolecules, such as peptides and nucleotides, to study their interactions and functions.
Medicine
The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In the material science industry, this compound is used in the production of silicon-based polymers and resins, which have applications in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of ((2-Bromo-4-methylbenzyl)oxy)(tert-butyl)dimethylsilane involves the formation of a stable silyl ether linkage, which protects the hydroxyl group from nucleophilic attack. The tert-butyl group provides steric hindrance, enhancing the stability of the silyl ether. The bromine atom can participate in various substitution reactions, allowing for further functionalization of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Bromophenoxy)(tert-butyl)dimethylsilane: Similar structure but lacks the methyl group at the 4-position of the benzyl ring.
(2-Bromoethoxy)(tert-butyl)dimethylsilane: Similar structure but has an ethoxy group instead of a benzyl group.
Uniqueness
((2-Bromo-4-methylbenzyl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of both a bromine atom and a methyl group on the benzyl ring, which provides specific reactivity and steric properties. This makes it a valuable compound for selective protection and functionalization in organic synthesis.
Eigenschaften
IUPAC Name |
(2-bromo-4-methylphenyl)methoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrOSi/c1-11-7-8-12(13(15)9-11)10-16-17(5,6)14(2,3)4/h7-9H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBBKAWTTODZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CO[Si](C)(C)C(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Cyclopropylmethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8171292.png)





![Benzene, 4-bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)-](/img/structure/B8171346.png)






